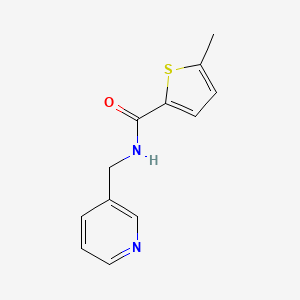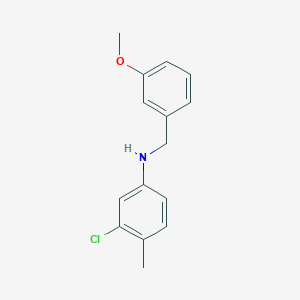![molecular formula C12H9ClN2O2S B5731953 2-[(2-chloro-6-nitrobenzyl)thio]pyridine](/img/structure/B5731953.png)
2-[(2-chloro-6-nitrobenzyl)thio]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2-chloro-6-nitrobenzyl)thio]pyridine is a chemical compound that has garnered attention in the scientific community due to its potential applications in research.
Mécanisme D'action
The mechanism of action of 2-[(2-chloro-6-nitrobenzyl)thio]pyridine as a fluorescent probe involves the reaction of the thiol-containing biomolecule with the compound, resulting in a fluorescence signal. As an anti-cancer agent, it is believed to work through the inhibition of cell growth and induction of apoptosis.
Biochemical and Physiological Effects:
Studies have shown that this compound can selectively bind to thiol-containing biomolecules, resulting in a fluorescence signal. As an anti-cancer agent, it has been shown to induce apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-[(2-chloro-6-nitrobenzyl)thio]pyridine as a fluorescent probe include its selectivity for thiol-containing biomolecules and its ability to detect low concentrations of these biomolecules. As an anti-cancer agent, it has shown promise in inhibiting the growth of cancer cells. However, its limitations include its potential toxicity and the need for further research to fully understand its mechanism of action.
Orientations Futures
For research on 2-[(2-chloro-6-nitrobenzyl)thio]pyridine include investigating its potential use as a diagnostic tool for detecting thiol-containing biomolecules in biological samples. Additionally, further research is needed to fully understand its mechanism of action as an anti-cancer agent and to develop more effective and less toxic treatments for cancer.
Méthodes De Synthèse
The synthesis of 2-[(2-chloro-6-nitrobenzyl)thio]pyridine involves the reaction of 2-chloro-6-nitrobenzyl chloride with sodium sulfide in the presence of pyridine. The resulting compound is then purified through recrystallization.
Applications De Recherche Scientifique
2-[(2-chloro-6-nitrobenzyl)thio]pyridine has been studied for its potential use as a fluorescent probe for detecting thiol-containing biomolecules. It has also been investigated for its ability to inhibit the growth of cancer cells.
Propriétés
IUPAC Name |
2-[(2-chloro-6-nitrophenyl)methylsulfanyl]pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O2S/c13-10-4-3-5-11(15(16)17)9(10)8-18-12-6-1-2-7-14-12/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZVDRUCTNMKWDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)SCC2=C(C=CC=C2Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(3-amino-1H-1,2,4-triazol-5-yl)thio]-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide](/img/structure/B5731890.png)
![4-methoxy-N-{[(3-methyl-2-pyridinyl)amino]carbonyl}benzamide](/img/structure/B5731892.png)
![1-(4-chlorophenyl)-2-[(2,5-dimethylphenyl)amino]ethanone](/img/structure/B5731903.png)

![methyl 2-[(4-fluorobenzoyl)amino]-4,5-dimethoxybenzoate](/img/structure/B5731915.png)
![5-acryloyl-7-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B5731922.png)



![methyl [(7-allyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]acetate](/img/structure/B5731951.png)
![2-[(3-chlorobenzyl)thio]-N-cyclopropylacetamide](/img/structure/B5731967.png)

